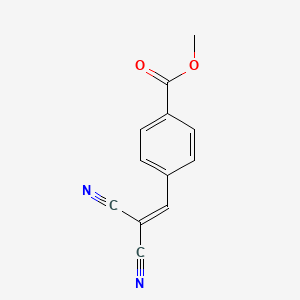
Methyl 4-(2,2-dicyanovinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(2,2-dicyanovinyl)benzoate” is a chemical compound with the molecular formula C12H8N2O2 . It has an average mass of 212.204 Da and a monoisotopic mass of 212.058578 Da . This compound is also known as DCVB.
Molecular Structure Analysis
The molecular structure of “Methyl 4-(2,2-dicyanovinyl)benzoate” consists of 12 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule is not provided in the search results.Applications De Recherche Scientifique
Polymer Synthesis and Properties
Methyl 4-(2,2-dicyanovinyl)benzoate has been utilized in the synthesis of various polymers. For instance, it has been involved in the preparation of poly(enaminonitriles-ester)s derived from dicyanovinyl-containing bis-hydroxy monomers. These polymers are notable for their solubility in polar aprotic solvents and their ability to form brittle, hard films. They also exhibit significant thermal properties, such as a large exotherm in differential scanning calorimetry (DSC) analyses and the capability to undergo curing reactions around 350 °C to form insoluble materials (Kim & Gong, 1997).
Chemosensor Development
The compound has also been employed in the development of chemosensors. For example, a dicyanovinyl-substituted benzofurazan derivative was designed as a ratiometric chemosensor for cyanide anion detection in aqueous acetonitrile solution. The mechanism involves the nucleophilic addition of cyanide to the α-position of the dicyanovinyl group, which blocks intramolecular charge transfer (ICT) progress and induces significant emission and absorption shift (Liu et al., 2011).
Nonlinear Optical Applications
Another significant application is in nonlinear optical (NLO) materials. Methyl 4-(2,2-dicyanovinyl)benzoate derivatives have been synthesized for use in NLO applications, demonstrating properties such as solubility in common organic solvents, thermal stability, and effective second harmonic generation (SHG) coefficients. These properties make them suitable for use in NLO device applications (Lee et al., 2004).
Organic Electronics and Solar Cell Development
In the field of organic electronics, particularly organic solar cells (OSCs), methyl 4-(2,2-dicyanovinyl)benzoate derivatives have shown promising results. Novel methyl-substituted dicyanovinyl-capped compounds have led to highly efficient OSCs with significant power conversion efficiencies. Insights into the packing and morphological behavior of these compounds have been gained through X-ray analysis, which rationalizes their improved photovoltaic performance (Fitzner et al., 2012).
Electroluminescence Investigations
Investigations into the electroluminescent properties of 2,2-dicyanovinyl derivatives have revealed their potential for use in solid-state emissive organic materials. These derivatives demonstrate significant thermal, photophysical, and electrochemical properties, making them suitable for applications in organic electronics (Kotowicz et al., 2018).
Propriétés
IUPAC Name |
methyl 4-(2,2-dicyanoethenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-16-12(15)11-4-2-9(3-5-11)6-10(7-13)8-14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOCHORMPUIPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,2-dicyanovinyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

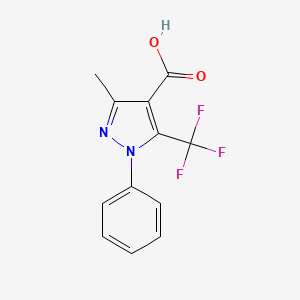
![N-(1-cyanocycloheptyl)-2-[(3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B2803984.png)

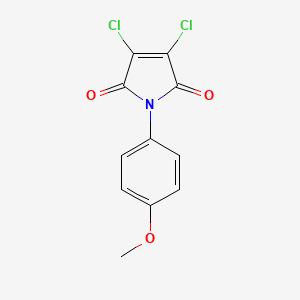
![3-[(3-Chlorophenyl)methoxy]propanenitrile](/img/structure/B2803988.png)
![N-benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2803991.png)
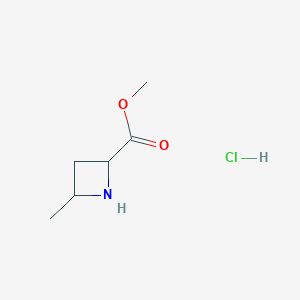
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2803995.png)
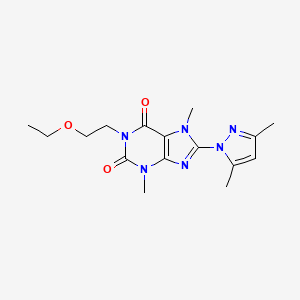
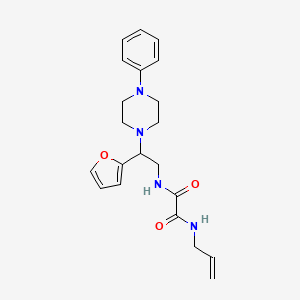
![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2803998.png)

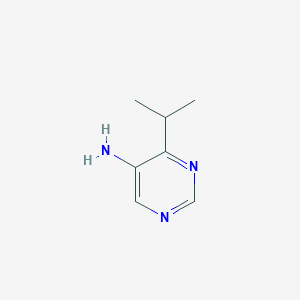
![6-(4-Chlorophenyl)-2-[1-(4-methyl-3-oxopyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2804005.png)